molecular formula C16H28N2O6 B066283 1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid CAS No. 189321-65-1

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid

Cat. No.: B066283
CAS No.: 189321-65-1
M. Wt: 344.4 g/mol
InChI Key: AFEAWYLBSVKOAY-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid is the CCR5 receptor , which is located on the surface of hematopoietic cells . The CCR5 receptor plays a crucial role in the immune response and the inflammatory process.

Mode of Action

1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid acts as a potent inhibitor of the CCR5 receptor . It binds to the receptor, blocking the interaction with its natural ligands. This inhibition can lead to changes in cell signaling and function.

Biochemical Pathways

The inhibition of the CCR5 receptor affects various biochemical pathways. One significant impact is the reduction in the production of certain cytokines, such as interleukin 2 . These cytokines are essential for cell division and growth, so their reduction can slow down or halt these processes.

Result of Action

The inhibition of the CCR5 receptor by 1-Boc-4-(Boc-amino)piperidine-4-carboxylic Acid has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . Additionally, it can inhibit the growth of cancer cells .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-14(2,3)23-12(21)17-16(11(19)20)7-9-18(10-8-16)13(22)24-15(4,5)6/h7-10H2,1-6H3,(H,17,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAWYLBSVKOAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361474
Record name 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189321-65-1
Record name 1-(tert-Butoxycarbonyl)-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium hydroxide monohydrate (8.13 g, 193.62 mmol) was added to 1-tert-butyl 4-methyl 4-(tert-butoxycarbonylamino)piperidine-1,4-dicarboxylate (Intermediate 69) (13.88 g, 38.72 mmol) in water (21.51 mL), THF (86 mL) and methanol (86 mL). The resulting solution was stirred at 20° C. for 1 day. The reaction mixture was diluted with EtOAc (75 mL) and washed with water (75 mL). The aqueous was adjusted to pH5 with 1M citric acid solution, then extracted with EtOAc (3×200 mL). The organic extracts were washed with saturated brine (50 mL), then dried over MgSO4, filtered and evaporated to afford desired product 1-(tert-butoxycarbonyl)-4-(tert-butoxycarbonylamino)piperidine-4-carboxylic acid (10.36 g, 78%) as a fine white solid.
Name
Lithium hydroxide monohydrate
Quantity
8.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
21.51 mL
Type
solvent
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
86 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

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